Dihydrodiol-Ibrutinib
Description
Contextualization within Ibrutinib (B1684441) Metabolism
Ibrutinib undergoes extensive metabolism in the body, primarily facilitated by the cytochrome P450 (CYP) enzyme system. cancercareontario.canih.gov Specifically, CYP3A4 is the major enzyme responsible for ibrutinib's metabolism, with a minor contribution from CYP2D6. drugbank.comnih.govnih.gov This metabolic process results in the formation of several byproducts, with dihydrodiol ibrutinib being one of the most prominent. drugbank.comnih.gov
The formation of dihydrodiol ibrutinib involves a multi-step process. Initially, ibrutinib undergoes epoxidation of the ethylene (B1197577) group on its acryloyl moiety, a reaction catalyzed by CYP3A enzymes. hyphadiscovery.com This is followed by hydrolysis, which opens up the epoxide ring to form the dihydrodiol structure. drugbank.comhyphadiscovery.com This pathway is one of the three main metabolic routes identified for ibrutinib, alongside hydroxylation of the phenyl group and the opening of the piperidine (B6355638) ring. drugbank.comhyphadiscovery.com
Significance as a Principal Metabolite of Ibrutinib (PCI-45227 / M37)
Dihydrodiol ibrutinib is recognized as a principal and pharmacologically active metabolite of ibrutinib. medchemexpress.comnih.govwvu.edunih.gov It is also referred to by the identifiers PCI-45227 and M37. drugbank.comnih.govnih.govhyphadiscovery.com While it is considered an active metabolite, its inhibitory activity against Bruton's tyrosine kinase (BTK) is approximately 15 times lower than that of the parent compound, ibrutinib. drugbank.commedchemexpress.comwvu.edu
Detailed pharmacokinetic studies have been conducted to simultaneously quantify ibrutinib and dihydrodiol ibrutinib in plasma, highlighting the necessity of monitoring both compounds to fully understand ibrutinib's disposition in patients. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28)/t17-,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKPMPRXJGMTKQ-DIAVIDTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1654820-87-7 | |
| Record name | Ibrutinib metabolite M37 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1654820877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PCI-45227 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29446230GA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of Dihydrodiol Ibrutinib
Cytochrome P450-Mediated Formation
The principal pathway for the formation of Dihydrodiol Ibrutinib (B1684441) involves the cytochrome P450 (CYP) enzyme system, a critical component of drug metabolism. nih.gov This process is a multi-step enzymatic reaction that modifies the chemical structure of ibrutinib.
Role of CYP3A4 and CYP2D6 Isoenzymes in Dihydrodiol Ibrutinib Synthesis
The formation of Dihydrodiol Ibrutinib is a significant metabolic pathway, with the resulting metabolite having approximately 15 times lower inhibitory activity towards its target, Bruton's tyrosine kinase (BTK), compared to the parent drug, ibrutinib. tga.gov.aueuropa.eunih.gov
Epoxidation of the Acryloyl Moiety and Subsequent Hydrolysis Mechanisms
The biochemical transformation begins with the epoxidation of the ethylene (B1197577) group on the acryloyl moiety of the ibrutinib molecule. hyphadiscovery.comnih.govnih.gov This reaction, catalyzed by CYP3A enzymes, introduces an epoxide ring, a highly reactive intermediate. hyphadiscovery.com This epoxide intermediate is then rapidly hydrolyzed, leading to the formation of the stable dihydrodiol metabolite, also known as PCI-45227 or M37. hyphadiscovery.comnih.govnih.gov This two-step process is a major route of ibrutinib clearance in the body. nih.gov
Involvement of Microsomal Epoxide Hydrolase in Dihydrodiol Generation
Following the initial epoxidation by cytochrome P450 enzymes, microsomal epoxide hydrolase (mEH) plays a crucial role in the formation of Dihydrodiol Ibrutinib. hyphadiscovery.com This enzyme facilitates the hydrolysis of the reactive epoxide intermediate, adding a water molecule to open the epoxide ring and form the trans-dihydrodiol structure. hyphadiscovery.com The action of mEH is essential for detoxifying the potentially harmful epoxide intermediate. hyphadiscovery.com
Alternative Metabolic Pathways: Glutathione (B108866) Conjugation
While the cytochrome P450-mediated pathway is primary, ibrutinib can also undergo metabolism through an alternative route involving glutathione (GSH) conjugation. nih.govnih.gov This pathway becomes particularly relevant when the primary oxidative metabolism is impaired. nih.gov
Formation of Glutathione, Cysteinylglycine (B43971), and Cysteine Conjugates of Ibrutinib
Ibrutinib can directly react with glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), to form a glutathione conjugate. nih.govencyclopedia.pub This initial conjugate can be further metabolized to form cysteinylglycine and cysteine conjugates. nih.gov The formation of these conjugates represents a significant extrahepatic clearance mechanism for ibrutinib. nih.gov Studies have shown that while ibrutinib exhibits a lower degree of GSH/GST-dependent conjugation compared to other similar drugs, this pathway is still a notable route of metabolism. encyclopedia.pubmdpi.com
Enzymatic Basis of Thiol Conjugation (e.g., Glutathione S-transferase, Beta-lyase Activity)
The conjugation of ibrutinib with glutathione can occur non-enzymatically but is significantly accelerated by glutathione S-transferases (GSTs). nih.govmdpi.com These enzymes facilitate the nucleophilic attack of the glutathione thiolate anion on the electrophilic center of the ibrutinib molecule. nih.gov Further metabolism of the glutathione conjugate involves enzymes such as γ-glutamyl transpeptidase (γ-GT) and dipeptidases, which sequentially cleave the glutamate and glycine residues to form the cysteine conjugate. nih.gov
An important aspect of this pathway is the potential for bioactivation of the cysteine conjugate by cysteine-S-conjugate β-lyase. nih.govhyphadiscovery.com This enzyme, expressed in renal tubules, can cleave the cysteine conjugate, leading to the formation of a reactive thiol that may contribute to nephrotoxicity. nih.govhyphadiscovery.com
Interplay between Oxidative and Non-Oxidative Metabolic Routes
The metabolism of ibrutinib is characterized by two main competing pathways: a primary oxidative route and a secondary non-oxidative route. The formation of Dihydrodiol Ibrutinib is the hallmark of the oxidative pathway, which is considered the principal route for ibrutinib clearance. nih.gov This process is predominantly mediated by the Cytochrome P450 (CYP) enzyme system, specifically isoforms CYP3A4 and CYP3A5. drugbank.comnih.govresearchgate.net To a lesser extent, CYP2D6 is also involved. nih.govtga.gov.au The formation of Dihydrodiol Ibrutinib (also known as PCI-45227 or M37) occurs via a two-step process: an initial epoxidation of the ethylene group on the acryloyl moiety of ibrutinib, followed by hydrolysis of the epoxide intermediate to form the stable dihydrodiol. nih.govhyphadiscovery.com This metabolite is pharmacologically active, but its inhibitory potency against its target, Bruton's tyrosine kinase (BTK), is approximately 15 times lower than that of the parent ibrutinib. drugbank.comtga.gov.aumedchemexpress.com
Concurrent with the oxidative pathway is a non-oxidative metabolic route involving conjugation with glutathione (GSH). nih.govresearchgate.nethyphadiscovery.com This pathway is facilitated by glutathione S-transferase (GST) enzymes. nih.gov The non-oxidative route does not produce Dihydrodiol Ibrutinib but instead forms a series of thiol conjugates. While the oxidative CYP-mediated pathway is dominant under normal conditions, the non-oxidative glutathione pathway becomes increasingly significant when the oxidative route is compromised. nih.gov For instance, the co-administration of strong CYP3A inhibitors can significantly reduce the formation of Dihydrodiol Ibrutinib and increase the plasma concentrations of ibrutinib, thereby potentially shifting the metabolic burden towards the non-oxidative route. researchgate.netaacrjournals.org
Table 1: Key Enzymes and Pathways in Ibrutinib Metabolism
| Metabolic Pathway | Primary Enzyme(s) | Key Metabolite(s) Formed | Primary Location |
|---|---|---|---|
| Oxidative | CYP3A4, CYP3A5 | Dihydrodiol Ibrutinib (PCI-45227) | Liver |
| Non-Oxidative | Glutathione S-Transferases (GSTs) | Ibrutinib-glutathione conjugate (IGSH) | Liver, Kidney |
Extrahepatic Metabolic Contributions to Dihydrodiol Ibrutinib Formation
Studies utilizing cultured human renal proximal tubule epithelial cells (ciPTEC) have confirmed that these kidney cells can actively metabolize ibrutinib. nih.gov In these cells, ibrutinib undergoes conjugation with glutathione to form ibrutinib-GSH (IGSH). This initial conjugate is then further processed by renal enzymes. tandfonline.com The enzyme γ-glutamyl transferase (γ-GT) cleaves the glutamate residue to form the ibrutinib-cysteine-glycine conjugate (ICGS), which is subsequently acted upon by renal dipeptidases to yield the ibrutinib-cysteine conjugate (ICYS). nih.govtandfonline.com
The importance of this extrahepatic pathway is highlighted in situations where hepatic CYP3A function is diminished. In preclinical models, mice genetically engineered to lack the Cyp3a enzyme exhibit high concentrations of ibrutinib metabolites in the kidneys. nih.govtandfonline.com This finding supports the kidney's role as a significant site for ibrutinib clearance when the primary hepatic oxidative pathway is unavailable. nih.gov This renal metabolic pathway has also been investigated in the context of ibrutinib-associated nephrotoxicity, with research suggesting a potential bioactivation of the cysteine-conjugate metabolite (ICYS) within the renal tubules. nih.govhyphadiscovery.com
Table 2: Research Findings on Extrahepatic Metabolism of Ibrutinib
| System/Model | Key Finding | Implication | Reference(s) |
|---|---|---|---|
| Cultured Human Renal Proximal Tubule Cells (ciPTEC) | Demonstrated active metabolism of ibrutinib via the glutathione conjugation pathway, forming IGSH, ICGS, and ICYS. | Confirms the kidney as a site of extrahepatic, non-oxidative ibrutinib metabolism. | nih.govtandfonline.com |
| Cyp3a Knockout Mice | Showed high concentrations of ibrutinib thiol-conjugates in the kidneys. | Highlights the increased importance of the extrahepatic clearance route when hepatic oxidative metabolism is impaired. | nih.govtandfonline.com |
Pharmacological and Biological Activity of Dihydrodiol Ibrutinib
Comparative Bruton's Tyrosine Kinase (BTK) Inhibitory Potency
Dihydrodiol ibrutinib (B1684441) demonstrates a significantly lower inhibitory potency against BTK when compared to its parent drug, ibrutinib. medchemexpress.comoncologynewscentral.comwvu.edueuropa.eunih.govtga.gov.aumedchemexpress.comfda.govmedchemexpress.eu Reports consistently indicate that the inhibitory activity of dihydrodiol ibrutinib towards BTK is approximately 15 times weaker than that of ibrutinib. medchemexpress.comoncologynewscentral.comwvu.edueuropa.eunih.govtga.gov.aumedchemexpress.comfda.govmedchemexpress.eu
| Compound | BTK Inhibitory Potency (Relative to Ibrutinib) | Ibrutinib IC50 (nM) |
|---|---|---|
| Ibrutinib | 1x | 0.5 medchemexpress.com |
| Dihydrodiol Ibrutinib (PCI-45227) | ~15x less potent medchemexpress.comoncologynewscentral.comwvu.edueuropa.eunih.govtga.gov.aumedchemexpress.comfda.govmedchemexpress.eu | Not explicitly stated, but estimated to be ~7.5 nM |
Ibrutinib is known to be an irreversible inhibitor of BTK, forming a covalent bond with a cysteine residue (Cys-481) located in the active site of the enzyme. nih.govtga.gov.audrugbank.comfda.govdovepress.com This irreversible binding leads to sustained inhibition of BTK's enzymatic activity. tga.gov.au
The formation of dihydrodiol ibrutinib involves the modification of the acryloyl moiety of ibrutinib. hyphadiscovery.com This specific chemical group is crucial for the covalent bond formation with the Cys-481 residue. nih.gov Therefore, the alteration of this group in dihydrodiol ibrutinib raises questions about its ability to form a similar irreversible covalent bond with BTK. While it is established as an active metabolite, the nature of its interaction—whether it retains the covalent binding mechanism of its parent compound or acts as a reversible inhibitor—is a key consideration in understanding its pharmacological profile.
Quantification of Reduced BTK Inhibitory Activity (e.g., IC50 Values) Relative to Ibrutinib
In Vitro Cellular Effects of Dihydrodiol Ibrutinib
Given that dihydrodiol ibrutinib is an active metabolite of ibrutinib, its effects on B-cell functions are of significant interest, although less potent.
The B-cell receptor (BCR) signaling pathway is fundamental for the development, proliferation, and survival of both normal and malignant B-cells. nih.govvaluebasedcancer.comnih.gov BTK is a critical kinase in this pathway, and its inhibition by ibrutinib effectively blocks downstream signaling. nih.govdovepress.comoncotarget.com This disruption prevents the activation of various signaling cascades that are essential for B-cell function. nih.gov Given that dihydrodiol ibrutinib also inhibits BTK, albeit to a lesser extent, it is expected to have a similar, though attenuated, effect on the BCR signaling pathway. By inhibiting BTK, it would similarly prevent the phosphorylation of downstream substrates, thereby interfering with the signal propagation that leads to B-cell activation and survival. drugbank.com
Constitutive activation of the BCR pathway is a hallmark of many B-cell malignancies, leading to uncontrolled cell proliferation and survival. wvu.edunih.govvaluebasedcancer.com Ibrutinib has been shown in preclinical studies to effectively inhibit the proliferation and survival of malignant B-cells both in vitro and in vivo. europa.eutga.gov.au By blocking BTK, ibrutinib disrupts the pro-survival signals emanating from the BCR. nih.gov As an active, albeit less potent, inhibitor of BTK, dihydrodiol ibrutinib is also expected to contribute to the inhibition of B-cell proliferation and the promotion of apoptosis. hyphadiscovery.com Studies have shown that combining ibrutinib with other agents in vitro can enhance the inhibition of B-cell proliferation. nih.gov
BTK plays a crucial role in signaling pathways that are necessary for B-cell trafficking, chemotaxis, and adhesion. tga.gov.auvaluebasedcancer.com In vitro studies have demonstrated that ibrutinib can inhibit the migration and adhesion of malignant B-cells. wvu.edueuropa.eutga.gov.au This is achieved by interfering with the signaling from chemokine receptors and the function of adhesion molecules. nih.govnih.gov For example, ibrutinib has been shown to inhibit the adhesion of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) cells to fibronectin and vascular cell adhesion molecule-1 (VCAM-1). fda.gov As dihydrodiol ibrutinib also targets BTK, it likely contributes to the modulation of B-cell migration and adhesion, albeit with reduced efficacy compared to ibrutinib. This effect is a key component of the therapeutic action of BTK inhibitors, as it disrupts the interaction of malignant B-cells with their protective microenvironment. valuebasedcancer.com
Impact on B-Cell Proliferation and Survival Mechanisms in Cellular Systems
Role of Dihydrodiol Ibrutinib in Overall Pharmacodynamic Responses to Ibrutinib (Theories and Hypotheses)
Research findings indicate that dihydrodiol ibrutinib possesses inhibitory activity against its parent drug's primary target, Bruton's tyrosine kinase (BTK). However, its potency is considerably lower than that of ibrutinib. Studies have consistently reported that the inhibitory activity of dihydrodiol ibrutinib against BTK is approximately 10 to 15 times weaker than ibrutinib. medchemexpress.comdrugbank.comnih.govnih.gov
Despite its reduced potency, the systemic exposure to dihydrodiol ibrutinib is substantial. The concentration ratio of the dihydrodiol metabolite to the parent ibrutinib (DIB/IBR) in plasma can typically range from 1:1 to 3:1 at steady-state. mdpi.comnih.gov This high concentration, coupled with a longer elimination half-life compared to ibrutinib, suggests that the metabolite may still exert a meaningful biological effect. dovepress.comnih.gov
One significant hypothesis is that dihydrodiol ibrutinib contributes to the sustained pharmacodynamic effect of ibrutinib treatment. A population pharmacokinetic-pharmacodynamic (PK-PD) model has proposed a substantial role for the metabolite, suggesting that dihydrodiol ibrutinib could be responsible for as much as 50% of the total, global anti-kinase effect observed during therapy with ibrutinib. nih.govresearchgate.net This theory posits that even with its lower intrinsic activity, the metabolite's prolonged presence and high concentration allow it to contribute significantly to the inhibition of BTK and potentially other off-target kinases over the dosing interval.
The potential role of dihydrodiol ibrutinib in the off-target effects of ibrutinib is less clear. While the parent drug is known to interact with other kinases, leading to adverse effects, the specific contribution of its dihydrodiol metabolite to these events has not been clearly established. dovepress.comnih.govjst.go.jp In vitro studies have suggested that dihydrodiol ibrutinib is a weak inhibitor of several cytochrome P450 enzymes, including CYP2B6, CYP2C8, CYP2C9, and CYP2D6, but these findings are not considered to be clinically relevant at therapeutic concentrations. europa.eumedsafe.govt.nz
The following table summarizes key research findings regarding the characteristics of dihydrodiol ibrutinib in relation to its parent compound, ibrutinib.
| Parameter | Dihydrodiol Ibrutinib (PCI-45227) | Ibrutinib | Source |
| Metabolic Formation | Formed via CYP3A-mediated epoxidation and hydrolysis | Parent Drug | drugbank.comhyphadiscovery.com |
| BTK Inhibitory Activity | Approximately 10-15 times lower than ibrutinib | High | medchemexpress.comdrugbank.comnih.govnih.gov |
| Metabolite to Parent Ratio (Steady-State) | 1:1 to 3:1 | N/A | mdpi.comnih.gov |
| Elimination Half-life | Longer than ibrutinib | 4-6 hours | dovepress.comnih.govnih.gov |
| Hypothesized Contribution to Anti-Kinase Effect | Potentially up to 50% of the global effect | Major contributor | nih.govresearchgate.net |
Pharmacokinetics of Dihydrodiol Ibrutinib
Absorption and Distribution Characteristics
Following oral administration, ibrutinib (B1684441) is absorbed and extensively metabolized, leading to the formation of dihydrodiol ibrutinib.
Plasma Protein Binding Affinity and Comparative Variability with Ibrutinib
Dihydrodiol ibrutinib exhibits a lower affinity for plasma proteins compared to its parent compound, ibrutinib. On average, dihydrodiol ibrutinib is about 91% bound to plasma proteins, whereas ibrutinib is approximately 97% bound. researchgate.netnih.govsemanticscholar.org Ibrutinib primarily binds to albumin and, to a lesser extent, to α1-acid glycoprotein. hres.ca The reversible binding of ibrutinib to human plasma protein in vitro is reported to be 97.3%. nih.goveuropa.eu This difference in protein binding contributes to the distinct distribution characteristics of the metabolite.
Concentration Ratios of Dihydrodiol Ibrutinib Relative to Parent Ibrutinib in Biological Matrices
The plasma concentrations of dihydrodiol ibrutinib are often higher than those of the parent drug, ibrutinib, and demonstrate significant inter-individual variability. researchgate.netsemanticscholar.org At steady-state, the mean metabolite to parent ratio for dihydrodiol ibrutinib ranges from 1 to 2.8. nih.gov In some cases, the concentrations of dihydrodiol ibrutinib can be up to twice those of ibrutinib. page-meeting.org
A study analyzing patient serum samples found dihydrodiol ibrutinib concentrations ranging from 1.84 to 14.02 ng/mL at trough levels and 5.64 to 124 ng/mL at 2 hours post-dose. researchgate.net In another study, the mean dihydrodiol ibrutinib to ibrutinib concentration ratios were observed to change over time, being 0.96–1.19 within the first 2 hours after drug intake, increasing to 2.36 at 4 hours, and reaching 3.34–3.44 at the trough (23–24 hours). mdpi.com The main circulating entities in blood and plasma include ibrutinib and its metabolites, M21, M25, M34, and M37 (dihydrodiol ibrutinib).
Elimination Profile
The elimination of dihydrodiol ibrutinib is closely linked to the metabolism and excretion of ibrutinib.
Half-Life Dynamics of Dihydrodiol Ibrutinib Compared to Parent Compound
Dihydrodiol ibrutinib has a longer elimination half-life than its parent compound. The half-life of ibrutinib is approximately 4 to 6 hours, while the half-life of dihydrodiol ibrutinib is reported to be between 6 to 11 hours. hres.cadrugbank.comdovepress.combccancer.bc.ca This longer half-life suggests that monitoring dihydrodiol ibrutinib levels could be a useful tool for assessing therapy adherence. dovepress.com
Excretion Pathways of Dihydrodiol Ibrutinib and its Further Metabolites
Ibrutinib and its metabolites are primarily eliminated through the feces. wvu.edu Following a single oral dose of radiolabeled ibrutinib, approximately 80.6% of the radioactivity was recovered in the feces and 7.8% in the urine, with less than 1% excreted as unchanged ibrutinib. researchgate.net The presence of only oxidative metabolites in the feces suggests complete absorption of ibrutinib. The metabolism of ibrutinib occurs via three main pathways: hydroxylation of the phenyl group (M35), opening of the piperidine (B6355638) ring (M25 and M34), and epoxidation of the ethylene (B1197577) on the acryloyl moiety followed by hydrolysis to form dihydrodiol ibrutinib (PCI-45227 or M37). researchgate.net Further metabolism can lead to the formation of additional metabolites through combinations of these primary pathways.
Population Pharmacokinetic Modeling and Variability
Population pharmacokinetic (popPK) models have been developed to characterize the behavior of ibrutinib and dihydrodiol ibrutinib and to quantify their significant pharmacokinetic variability. nih.govnih.gov These models typically consist of two-compartment models for both ibrutinib and its dihydrodiol metabolite. researchgate.netnih.gov
One popPK analysis identified substantial inter-individual and intra-individual variability in the clearance of both compounds. For ibrutinib clearance, the inter- and intra-individual variability were 67% and 47%, respectively. For dihydrodiol ibrutinib clearance, the corresponding variabilities were 51% and 26%. researchgate.netmdpi.comnih.gov A link between the dosing compartment and the central compartment for dihydrodiol ibrutinib has been included in models to account for significant first-pass hepatic metabolism. page-meeting.orgnih.gov
Despite the high variability, studies have not identified any covariates with a clinically significant effect on the exposure of either ibrutinib or dihydrodiol ibrutinib. researchgate.netnih.gov However, one study noted that patients carrying one copy of the cytochrome P450 3A4*22 variant had significantly higher exposure to ibrutinib. researchgate.netnih.gov These models are crucial tools for understanding the factors that contribute to the variable pharmacokinetic profiles of ibrutinib and its primary metabolite.
Table of Pharmacokinetic Parameters
| Parameter | Ibrutinib | Dihydrodiol Ibrutinib |
|---|---|---|
| Plasma Protein Binding | ~97% researchgate.netnih.govsemanticscholar.org | ~91% researchgate.netnih.govsemanticscholar.org |
| Half-Life | 4-6 hours hres.cadrugbank.comdovepress.com | 6-11 hours hres.cabccancer.bc.ca |
| Mean Metabolite to Parent Ratio (Steady-State) | N/A | 1 - 2.8 nih.gov |
| Primary Route of Elimination | Feces (as metabolites) wvu.edu | Feces (as metabolites) researchgate.net |
Table of Chemical Compounds
| Compound Name | Other Names/Synonyms |
|---|---|
| Dihydrodiol Ibrutinib | PCI-45227, M37 |
| Ibrutinib | PCI-32765 |
| M21 | Sulfate conjugate of a monooxidized metabolite on phenoxyphenyl |
| M25 | |
| M34 |
Quantification of Inter- and Intra-Individual Variability in Dihydrodiol Ibrutinib Exposure
Significant variability in the exposure to dihydrodiol ibrutinib has been quantified through population pharmacokinetic (popPK) modeling. A pivotal study involving 89 patients with lymphoid malignancies and 1501 plasma concentrations developed a simultaneous model for both ibrutinib and its dihydrodiol metabolite. researchgate.netnih.gov This model identified substantial inter- and intra-individual variability in the clearance of dihydrodiol ibrutinib. researchgate.netnih.gov
The clearance of dihydrodiol ibrutinib was found to have a 51% inter-individual variability and a 26% intra-individual (or inter-occasion) variability. researchgate.netnih.govresearchgate.net This high degree of variability in clearance contributes directly to the wide-ranging plasma concentrations of the metabolite observed among different patients and within the same patient over time. mdpi.comsemanticscholar.org Such variability underscores the challenges in predicting a patient's exposure to the active components of ibrutinib therapy based on standard dosing alone.
| Compound | Inter-Individual Variability (%) | Intra-Individual Variability (%) |
|---|---|---|
| Dihydrodiol Ibrutinib | 51 | 26 |
| Ibrutinib | 67 | 47 |
Covariate Effects on Dihydrodiol Ibrutinib Pharmacokinetics (e.g., Genetic Polymorphisms like CYP3A4*22)
Despite the high variability observed in dihydrodiol ibrutinib pharmacokinetics, population models have not identified specific patient characteristics or clinical factors (covariates) that have a clinically relevant effect on its exposure. researchgate.netnih.gov However, the formation of dihydrodiol ibrutinib is intrinsically linked to the metabolism of the parent drug, which is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. europa.euseq.esnih.gov Therefore, genetic polymorphisms affecting CYP3A4 activity are a key area of investigation.
The CYP3A422 allele is a genetic variant known to influence the metabolism of many drugs. researchgate.net Studies have shown that patients carrying the CYP3A422 variant have significantly higher exposure to the parent drug, ibrutinib. researchgate.netnih.gov While the direct impact on dihydrodiol ibrutinib levels was not quantified as a significant covariate in the popPK model, the metabolic pathway suggests a relationship. researchgate.netnih.gov
In-vitro research systematically investigating the effects of 22 different CYP3A4 protein variants on ibrutinib metabolism provides further insight. nih.gov This research demonstrated a wide range of enzymatic activities among the variants. nih.gov For instance, the CYP3A4.17 and CYP3A4.24 variants showed no detectable enzyme activity, which would presumably lead to decreased formation of dihydrodiol ibrutinib. Conversely, variants like CYP3A4.3 and CYP3A4.4 exhibited increased intrinsic clearance of ibrutinib, suggesting they could produce the dihydrodiol metabolite more rapidly. nih.gov These findings highlight the potential for an individual's genetic makeup to be a significant, though not yet fully quantified, source of variability in dihydrodiol ibrutinib exposure. nih.gov
| CYP3A4 Variant | Effect on Ibrutinib Metabolism Compared to Wild-Type (CYP3A4.1) |
|---|---|
| CYP3A4.17, CYP3A4.24 | No detectable enzyme activity |
| CYP3A4.2, CYP3A4.5, CYP3A4.16 | Decreased enzymatic activity |
| CYP3A4.10, CYP3A4.11, CYP3A4.18 | No significant difference |
| CYP3A4.3, CYP3A4.4, CYP3A4.9 | Increased intrinsic clearance |
Advanced Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship Models Incorporating Dihydrodiol Ibrutinib Concentrations
The development of a population pharmacokinetic model that simultaneously describes the concentrations of both ibrutinib and dihydrodiol ibrutinib represents a significant advancement. researchgate.netnih.govresearchgate.net This model serves as the foundation for more sophisticated pharmacokinetic-pharmacodynamic (PK/PD) analyses that aim to link drug exposure to clinical effects. page-meeting.orgacademicmedicaleducation.com
Researchers have used the individual PK parameters from these joint models to better describe the effect of ibrutinib on pharmacodynamic markers, such as the dynamics of absolute lymphocyte counts (ALC) in patients with chronic lymphocytic leukemia (CLL). nih.govacademicmedicaleducation.com These advanced PK/PD models, which incorporate metabolite concentrations, are crucial for exploring the complex relationships between drug exposure and both efficacy and toxicity, potentially leading to more personalized therapeutic strategies. mdpi.comlarvol.com
Analytical Methodologies for Dihydrodiol Ibrutinib Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches
LC-MS/MS stands as the cornerstone for the bioanalysis of Dihydrodiol Ibrutinib (B1684441), offering superior sensitivity and selectivity compared to other methods. jetir.org This technology is essential for delineating the pharmacokinetic properties of the metabolite in preclinical and clinical studies. nih.govfarmaciajournal.com
UHPLC-MS/MS methods have been extensively developed and validated for the simultaneous quantification of Ibrutinib and Dihydrodiol Ibrutinib in biological fluids such as human plasma and cerebrospinal fluid (CSF). mdpi.comnih.govscilit.com These protocols are prized for their speed, high resolution, and sensitivity, which allow for the detection of low concentrations of the analyte. nih.gov The development of these methods is a prerequisite for building accurate pharmacokinetic models. nih.gov One such validated method was specifically designed for quantifying Dihydrodiol Ibrutinib in human cerebrospinal fluid, marking a significant advancement in studying the compound's distribution. nih.gov
Effective sample preparation is critical to remove interfering substances from the biological matrix and ensure accurate quantification. The most common technique employed for plasma samples is protein precipitation. biotech-asia.org This is typically achieved by adding a solvent like acetonitrile (B52724) to the plasma sample, which denatures and precipitates the proteins. mdpi.comnih.govnih.gov
Following precipitation, the sample is usually centrifuged, and the supernatant is collected for analysis. mdpi.com In some procedures, the solvent is evaporated, and the residue is reconstituted in a solution compatible with the mobile phase. nih.gov For cerebrospinal fluid samples, a simpler and more rapid dilution step may suffice. nih.gov
To enhance the accuracy and precision of the quantification, a stable isotope-labeled internal standard (IS), such as Ibrutinib-d5, is consistently utilized. mdpi.comnih.gov The IS is added to the sample at the beginning of the preparation process to account for any variability during extraction and analysis. nih.gov
The chromatographic separation of Dihydrodiol Ibrutinib from its parent compound and other endogenous components is achieved using reverse-phase columns. Various columns have been successfully employed, including the ACQUITY UPLC HSS T3 and BEH C18, as well as the Phenomenex Kinetex XB-C18. mdpi.comnih.govmdpi.com
Separation is typically performed using a gradient elution with a mobile phase consisting of an aqueous component (often containing an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic solvent, most commonly acetonitrile or methanol. mdpi.comnih.govmdpi.com The specific parameters, such as flow rate and column temperature, are optimized to achieve symmetrical peaks and efficient separation within a short run time. mdpi.commdpi.com For instance, one method reported a retention time of 4.2 minutes for Dihydrodiol Ibrutinib. mdpi.com
Detection and quantification are carried out using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode. mdpi.comnih.govmdpi.com The instrument is set to multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. For Dihydrodiol Ibrutinib, a commonly used transition is m/z 475.2→304.2. mdpi.com
Table 1: Examples of Chromatographic Conditions for Dihydrodiol Ibrutinib Analysis
| Parameter | Study 1 mdpi.com | Study 2 mdpi.com | Study 3 nih.gov |
| Column | ACQUITY UPLC HSS T3 (2.1x50 mm, 1.8 µm) | Phenomenex Kinetex XB-C18 (50x2.1 mm, 1.7 µm) | Waters BEH C18 (50.0x2.1 mm; 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% Formic acid | Water with 0.1% Formic acid | 5 mM Ammonium formate buffer (pH 3.2) |
| Mobile Phase B | Acetonitrile | Methanol with 0.1% Formic acid | Acetonitrile with 0.1% Formic acid |
| Flow Rate | 0.5 mL/min | 0.25 mL/min | 400 µL/min |
| Column Temp. | 38 °C | 40 °C | Not Specified |
| Run Time | 6.5 min | 7.0 min | Not Specified |
Sample Preparation Techniques, including Protein Precipitation and Internal Standard Utilization
Bioanalytical Method Validation Parameters
For any analytical method to be used in pharmacokinetic studies, it must undergo rigorous validation according to regulatory guidelines to ensure its reliability. mdpi.com
A key validation parameter is linearity, which demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specified range. Bioanalytical methods for Dihydrodiol Ibrutinib have consistently shown excellent linearity, with correlation coefficients (r²) typically greater than 0.99. mdpi.com
The calibration range is established to cover the expected concentrations in biological samples. These ranges vary depending on the specific study and the biological matrix being analyzed. For example, a validated method for human plasma demonstrated a linear range of 0.400 to 200 ng/mL for Dihydrodiol Ibrutinib. mdpi.com Another study reported a wider range of 5.00 to 491 ng/mL in plasma, while analysis in cerebrospinal fluid used a range of 1.00 to 30.00 ng/mL. nih.gov An FDA-reviewed method showed a calibration range of 0.5 to 250 ng/mL for the metabolite. fda.gov
Table 2: Reported Calibration Ranges for Dihydrodiol Ibrutinib
| Matrix | Calibration Range (ng/mL) | Source |
| Human Plasma | 0.400 - 200 | mdpi.com |
| Human Plasma | 0.5 - 250 | fda.gov |
| Human Plasma | 5.00 - 491 | nih.gov |
| Human Plasma | 5 - 5000 | nih.gov |
| Human Cerebrospinal Fluid (CSF) | 1.00 - 30.00 | nih.gov |
Sensitivity Assessment, including Lower Limit of Quantification (LLOQ)
The sensitivity of a bioanalytical method is determined by its lower limit of quantification (LLOQ). The LLOQ is defined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically with a signal-to-noise ratio of at least 10. farmaciajournal.commdpi.com A low LLOQ is essential for accurately characterizing the terminal elimination phase of a drug and for analyzing samples with low concentrations. nih.gov
Validated methods have reported LLOQ values for Dihydrodiol Ibrutinib that are sufficiently sensitive for pharmacokinetic research. These values can differ slightly between laboratories and methods.
Table 3: Reported LLOQ Values for Dihydrodiol Ibrutinib
| LLOQ Value | Matrix | Source |
| 0.400 ng/mL | Human Plasma | mdpi.com |
| 0.5 ng/mL | Human Plasma | researchgate.net |
| 0.98 ng/mL | Not Specified | page-meeting.org |
| 1.00 ng/mL | Human Cerebrospinal Fluid (CSF) | nih.gov |
Accuracy and Precision Evaluation of Analytical Assays
The dependable quantification of dihydrodiol ibrutinib in biological samples is paramount for pharmacokinetic and metabolic studies. To this end, analytical methods, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), undergo rigorous validation to assess their accuracy and precision.
Accuracy, which reflects the closeness of a measured value to a known true value, and precision, representing the degree of reproducibility among multiple measurements, are key performance indicators of these assays. Research has demonstrated that for the simultaneous analysis of ibrutinib and dihydrodiol ibrutinib (also known as PCI-45227), LC-MS/MS methods exhibit high levels of accuracy and precision. For instance, one validated method reported intra-day accuracy for dihydrodiol ibrutinib ranging from -11.2% to 3.71% and inter-day accuracy between -5.76% and 0.92%. The intra-day and inter-day precision for the same analyte were in the ranges of 3.49% to 7.64% and 3.63% to 8.61%, respectively.
Another study established a high-throughput LC-MS/MS method for the simultaneous quantification of ibrutinib and dihydrodiol ibrutinib in human plasma. nih.gov This assay was validated over a calibration range of 0.5–500 nM for both compounds, with a lower range of 0.05–50 nM demonstrated for ibrutinib to accommodate low trough levels. researchgate.net The accuracy of all analytes for intra- and inter-day measurements ranged from -4.3% to 14.6%, with precision at ≤9.0%. researchgate.net These findings underscore the reliability of current analytical methodologies for the accurate and precise measurement of dihydrodiol ibrutinib in clinical and research settings.
Table 1: Accuracy and Precision of an LC-MS/MS Assay for Dihydrodiol Ibrutinib (PCI-45227)
| Parameter | Range |
|---|---|
| Intra-day Accuracy | -11.2% to 3.71% |
| Inter-day Accuracy | -5.76% to 0.92% |
| Intra-day Precision | 3.49% to 7.64% |
| Inter-day Precision | 3.63% to 8.61% |
Data from a validated LC-MS/MS method.
Stability Studies of Dihydrodiol Ibrutinib in Biological Matrices (e.g., Plasma, Whole Blood)
Ensuring the stability of dihydrodiol ibrutinib in biological matrices during sample collection, processing, and storage is critical for obtaining accurate quantitative data. Several studies have investigated the stability of this metabolite under various conditions.
In one study, the stability of ibrutinib and dihydrodiol ibrutinib was assessed in both whole blood and plasma to identify any potential degradation before laboratory analysis. nih.gov The 6-hour benchtop stability of both compounds was evaluated. nih.gov Another comprehensive study confirmed that both ibrutinib and dihydrodiol ibrutinib are stable under refrigerated and frozen storage conditions. researchgate.net Specifically, the stability in heparinized plasma was confirmed at 0°C for 2 hours and at -80°C for 2 months, as well as through freeze-thaw cycles. researchgate.net
However, the stability of related thiol-conjugated metabolites can be more variable. For example, the glutathione (B108866) conjugate of ibrutinib demonstrated rapid degradation into the cysteinylglycine (B43971) conjugate when stored in plasma at room temperature. researchgate.netnih.gov In contrast, the cysteine conjugate of ibrutinib was found to be stable under refrigerated or frozen conditions. researchgate.netnih.gov These findings highlight the importance of prompt and appropriate sample handling and storage to maintain the integrity of dihydrodiol ibrutinib and its related metabolites for bioanalytical purposes.
Synthetic Routes for Analytical Standards and Conjugates
Synthesis of Dihydrodiol Ibrutinib Analytical Standards
The availability of pure analytical standards is a prerequisite for the development and validation of quantitative bioanalytical methods. The synthesis of dihydrodiol ibrutinib (PCI-45227) is crucial for its use as a reference standard in such assays. Dihydrodiol ibrutinib is a major active metabolite of ibrutinib, formed through the epoxidation of the ethylene (B1197577) on the acryloyl moiety by cytochrome P450 enzymes, followed by hydrolysis. hyphadiscovery.com
While detailed proprietary synthesis methods are not always publicly available, the general approach involves chemical synthesis to produce the dihydrodiol structure. This can be achieved through various organic chemistry routes. An alternative method for producing dihydrodiol metabolites is through biotransformation, utilizing systems like mammalian or fungal cells. hyphadiscovery.com For instance, liver microsomes can be used to produce the desired metabolite, which can then be purified. hyphadiscovery.com The purity of the synthesized standard is critical and is typically confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Commercially, dihydrodiol ibrutinib is available as a white to off-white solid with a purity of ≥95%.
Synthesis of Thiol-Conjugated Metabolites for Bioanalytical Research
In addition to oxidative metabolism, ibrutinib can undergo metabolism through glutathione conjugation. nih.gov To quantitatively study this biotransformation pathway, analytical standards for the various thiol-conjugated metabolites are necessary. These include the glutathione, cysteinylglycine, and cysteine conjugates of ibrutinib.
Research has described a straightforward, one-step synthesis for these thiol-conjugated metabolites. researchgate.netnih.gov The general method involves incubating ibrutinib with the corresponding thiol-containing molecules (glutathione, cysteinylglycine, or cysteine). nih.gov Following the reaction, the synthesized conjugates are purified, often using liquid chromatography (LC), and then freeze-dried to obtain the solid analytical standards. nih.gov This simple and efficient synthesis has enabled the development of sensitive bioanalytical assays to quantify these metabolites in human plasma, providing valuable insights into the non-oxidative metabolic pathways of ibrutinib. researchgate.netnih.gov
Emerging and Advanced Analytical Techniques for Comprehensive Metabolite Profiling
The comprehensive identification and characterization of all metabolites of a drug are essential for understanding its complete metabolic fate. While traditional targeted LC-MS/MS methods are excellent for quantifying known metabolites like dihydrodiol ibrutinib, emerging and advanced analytical techniques are being employed for a more holistic metabolite profiling.
High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-high-performance liquid chromatography (UHPLC), has become a powerful tool for this purpose. ijpsonline.comsci-hub.se Techniques like UHPLC/DAD-Q-Exactive-Orbitrap-MS allow for the identification of a wide range of metabolites in a single analysis. researchgate.net In one study, this approach led to the structural identification of 20 different ibrutinib metabolites, including those formed through hydroxylation, hydration, oxygenation, epoxide hydrolysis, dehydrogenation, dealkylation, and glutathione conjugation. researchgate.net
Advanced data processing software plays a crucial role in analyzing the large datasets generated by HRMS. sci-hub.se These software tools can help to rapidly identify and elucidate the structures of metabolites. sci-hub.se Furthermore, in vitro systems, such as rat liver microsomes, are used to generate metabolites for identification, providing a valuable model for predicting in vivo metabolism. ijpsonline.comijpsonline.com These advanced techniques are continually enhancing our understanding of the complex biotransformation of ibrutinib and the role of its various metabolites. numberanalytics.com
Preclinical Research and in Vitro Investigations Involving Dihydrodiol Ibrutinib
Mechanistic Studies of Dihydrodiol Formation and Reactivity
The biotransformation of ibrutinib (B1684441) into its dihydrodiol metabolite is a key metabolic pathway. drugbank.com This process involves cytochrome P450 enzymes, primarily CYP3A4, which mediate the epoxidation of the ethylene (B1197577) group on the acryloyl moiety of ibrutinib. hyphadiscovery.comdovepress.comnih.gov This is followed by hydrolysis, catalyzed by epoxide hydrolase, to form the stable dihydrodiol metabolite. hyphadiscovery.com
Investigation of Epoxide Intermediate Formation and Potential Covalent Binding to Proteins
The formation of dihydrodiol metabolites proceeds through a reactive epoxide intermediate. hyphadiscovery.com Such intermediates are a potential concern in drug metabolism due to their electrophilic nature and the associated risk of covalent binding to cellular macromolecules like proteins. hyphadiscovery.comannualreviews.org The formation of an epoxide intermediate during the metabolism of ibrutinib to dihydrodiol ibrutinib has been identified. hyphadiscovery.comnih.gov While the potential for this reactive intermediate to covalently bind to proteins is a theoretical concern, the extent and clinical relevance of such binding for dihydrodiol ibrutinib formation are areas of ongoing research. hyphadiscovery.com
Comparative Pharmacological Profiling of Dihydrodiol Ibrutinib
Understanding the pharmacological profile of dihydrodiol ibrutinib is crucial for assessing its contribution to both the efficacy and potential off-target effects of the parent drug.
Assessment of Kinase Selectivity and Off-Target Effects Relative to Parent Compound Ibrutinib
Table 1: Comparative Inhibitory Activity of Ibrutinib and Dihydrodiol Ibrutinib
| Compound | Target | Inhibitory Activity (Relative to Ibrutinib) |
| Ibrutinib | BTK | 1x |
| Dihydrodiol Ibrutinib | BTK | ~15x lower drugbank.comwvu.edueuropa.eu |
Metabolite-Mediated Biological Effects in Cellular Systems
In vitro studies using various cell lines have been instrumental in elucidating the direct biological effects of dihydrodiol ibrutinib.
Interaction with Efflux Transporters and Implications for Intracellular Metabolite Accumulation
In vitro studies have investigated the interaction of dihydrodiol ibrutinib with efflux transporters, which are crucial in determining intracellular drug and metabolite concentrations. medsafe.govt.nzeuropa.eu It has been shown that while ibrutinib itself is not a substrate for P-glycoprotein (P-gp), its dihydrodiol metabolite and other metabolites are substrates of P-gp. medsafe.govt.nzeuropa.eu Ibrutinib has also been identified as an in vitro inhibitor of P-gp and breast cancer resistance protein (BCRP). europa.euoncologynewscentral.com This inhibition could potentially lead to increased intracellular accumulation of co-administered drugs that are substrates for these transporters. The fact that dihydrodiol ibrutinib is a substrate for P-gp suggests that its own intracellular concentration, and therefore its biological activity, can be modulated by the expression and function of this transporter. medsafe.govt.nzeuropa.eu
Table 2: Interaction of Ibrutinib and Dihydrodiol Ibrutinib with Efflux Transporters
| Compound | Interaction with P-gp | Interaction with BCRP |
| Ibrutinib | Not a substrate; inhibitor medsafe.govt.nzeuropa.eu | Inhibitor europa.euoncologynewscentral.com |
| Dihydrodiol Ibrutinib | Substrate medsafe.govt.nzeuropa.eu | Not specified |
Research Gaps and Future Directions in Dihydrodiol Ibrutinib Research
Elucidating the Precise Contribution of Dihydrodiol Ibrutinib (B1684441) to Ibrutinib's Overall Efficacy and Pharmacokinetic Variability
The relationship between ibrutinib plasma concentrations and clinical efficacy is not yet fully understood, partly due to high inter-individual pharmacokinetic variability. dovepress.com This variability is largely attributed to differences in CYP3A-mediated metabolism. nih.gov Population pharmacokinetic modeling has revealed substantial inter- and intra-individual variability in the clearance of both ibrutinib and dihydrodiol ibrutinib. nih.gov For instance, one study reported inter-individual variability of 67% for ibrutinib clearance and 51% for dihydrodiol-ibrutinib clearance. nih.gov While higher plasma concentrations of ibrutinib have been linked to a greater likelihood of treatment discontinuation due to adverse events, a clear correlation between exposure and response, specifically disease progression, has been more elusive. nih.govresearchgate.net
Advanced Pharmacokinetic-Pharmacodynamic Modeling for Optimized Exposure Assessment Incorporating Metabolite Data
The significant inter-individual variability in ibrutinib and dihydrodiol ibrutinib exposure underscores the need for advanced pharmacokinetic-pharmacodynamic (PK-PD) modeling. aacrjournals.orgnih.govresearchgate.net Such models are crucial for understanding the complex relationship between drug concentrations, target engagement, and clinical outcomes, and for potentially optimizing dosing strategies. mdpi.comnih.gov
Population PK models have been developed to characterize the pharmacokinetics of both ibrutinib and dihydrodiol ibrutinib simultaneously. nih.gov These models often incorporate a two-compartment structure for each molecule and account for first-pass metabolism. nih.gov For instance, one model described ibrutinib's absorption with a sequential zero-first-order process and included a direct link from the dosing compartment to the this compound central compartment to represent the significant first-pass effect. nih.gov The development of such models relies on the availability of robust clinical laboratory data for both the parent drug and its metabolite. mdpi.comnih.gov
Furthermore, semi-mechanistic PK-PD models are being developed to link systemic ibrutinib exposure to pharmacodynamic markers like phosphorylated BTK (pBTK) levels and clinical endpoints such as leukocyte counts and lymph node size in chronic lymphocytic leukemia (CLL). nih.gov These models aim to characterize the dynamics of the disease in response to treatment. researchgate.net A key area for future research is the explicit incorporation of dihydrodiol ibrutinib concentrations into these PK-PD models. This would allow for a more accurate assessment of the "active moiety" (the combined effect of ibrutinib and its active metabolite) and could help elucidate the metabolite's role in both efficacy and toxicity. mdpi.comnih.gov
Physiologically based pharmacokinetic (PBPK) modeling is another powerful tool that has been used to predict drug-drug interactions and the effects of hepatic impairment on ibrutinib exposure. aacrjournals.orgfda.govfda.gov Integrating dihydrodiol ibrutinib data into these PBPK models would enhance their predictive power and contribute to a more comprehensive understanding of ibrutinib's disposition. aacrjournals.org Ultimately, the goal of these advanced modeling efforts is to facilitate precision dosing and personalized medicine for patients receiving ibrutinib. mdpi.comnih.gov
Comprehensive Characterization of Non-Oxidative Metabolic Pathways and their Biological Relevance in Dihydrodiol Ibrutinib Disposition
While oxidative metabolism by CYP3A4 is the primary clearance pathway for ibrutinib, leading to the formation of dihydrodiol ibrutinib, non-oxidative pathways also play a role, particularly when CYP3A4 is inhibited. nih.govnih.gov The acrylamide (B121943) moiety in ibrutinib makes it susceptible to conjugation with glutathione (B108866) (GSH), a major non-oxidative detoxification pathway. nih.govresearchgate.net
The formation of a glutathione conjugate of ibrutinib has been observed, and this can be followed by further metabolism to cysteine and mercapturic acid conjugates. nih.govresearchgate.netresearchgate.net This extrahepatic metabolism, particularly in the kidneys, may become more significant in situations of impaired oxidative metabolism, such as during co-administration of strong CYP3A4 inhibitors. nih.gov Research suggests that the accumulation of the cysteine metabolite of ibrutinib could be linked to nephrotoxicity through a process of bioactivation. nih.govresearchgate.net
A significant research gap is the detailed characterization of the enzymes and transporters involved in the non-oxidative metabolism of ibrutinib and the subsequent disposition of its conjugates. While the involvement of the glutathione cycle has been proposed, further studies are needed to identify the specific glutathione S-transferases (GSTs) and other enzymes responsible for each step of this pathway. nih.govresearchgate.net Additionally, the role of efflux transporters like P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs) in the handling of these metabolites requires further investigation. nih.gov
Understanding the interplay between oxidative and non-oxidative metabolic pathways is crucial for predicting drug-drug interactions and inter-individual variability in ibrutinib's effects. A deeper understanding of the biological relevance of these non-oxidative pathways, including their potential contribution to both clearance and toxicity, is a key area for future research.
Development of Novel Analytical Tools for Enhanced Metabolite Profiling and High-Throughput Analysis
Accurate and efficient quantification of ibrutinib and its metabolites, including dihydrodiol ibrutinib, is fundamental to pharmacokinetic studies, therapeutic drug monitoring, and advancing our understanding of its clinical pharmacology. mdpi.comnih.gov A variety of analytical methods have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most widely used technique. ipinnovative.comijpsonline.comijpsonline.com
Researchers have developed and validated numerous LC-MS/MS methods for the simultaneous determination of ibrutinib and dihydrodiol ibrutinib in human plasma. mdpi.comnih.govnih.gov These methods often employ techniques like protein precipitation for sample preparation and use stable isotope-labeled internal standards to ensure accuracy and precision. mdpi.comresearchgate.net High-throughput methods, capable of analyzing a large number of samples in a short time, have also been established to support clinical pharmacokinetic studies and therapeutic drug monitoring. mdpi.comnih.gov For example, one high-throughput method allows for the analysis of up to 170 samples within 24 hours. mdpi.com
The development of novel analytical tools continues to be an important area of research. This includes the use of high-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, for comprehensive metabolite profiling and identification. sci-hub.se HRMS provides high mass accuracy and sensitivity, facilitating the characterization of both expected and unexpected metabolites. sci-hub.se Advanced data processing software is also crucial for efficiently extracting relevant information from the large datasets generated by HRMS. sci-hub.se
Future directions in this area include the development of even more sensitive and specific methods, potentially utilizing novel sample preparation techniques or chromatographic materials. ijpsonline.comijpsonline.comijpsonline.com There is also a need for methods that can simultaneously quantify a broader range of ibrutinib metabolites, including those from non-oxidative pathways, to gain a more complete picture of ibrutinib's metabolic fate. The development of unified analytical protocols for the detection of multiple Bruton's tyrosine kinase inhibitors and their metabolites would also be beneficial for clinical laboratories. researchgate.net
Interactive Data Table: Analytical Methods for Ibrutinib and Dihydrodiol Ibrutinib
| Analytical Technique | Sample Matrix | Key Features | Reference |
| LC-MS/MS | Human Plasma | High-throughput, simultaneous analysis of ibrutinib and dihydrodiol ibrutinib. | mdpi.comnih.gov |
| UPLC-MS/MS | Human Plasma | Population pharmacokinetic analysis of ibrutinib and dihydrodiol ibrutinib. | nih.gov |
| UHPLC/PDA/HRMS | Rat and Human Liver Microsomes | Metabolite profiling and identification using high-resolution mass spectrometry. | sci-hub.se |
| UPLC | Pharmaceutical Dosage Forms | Stability-indicating method for the determination of ibrutinib. | ijpsonline.com |
| LC-MS/MS | Human Plasma | Simultaneous determination of four BTK inhibitors and their active metabolites. | researchgate.net |
Investigation of Dihydrodiol Ibrutinib's Role in Specific Disease Contexts Beyond Direct BTK Inhibition (if applicable)
Ibrutinib's therapeutic effects are primarily attributed to its irreversible inhibition of Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell development and activation. drugbank.comjons-online.com However, ibrutinib is not entirely specific for BTK and can inhibit other kinases, leading to "off-target" effects. frontiersin.org These off-target effects can contribute to both the therapeutic profile and the adverse event profile of the drug. frontiersin.org For example, inhibition of interleukin-2-inducible T-cell kinase (ITK) by ibrutinib can modulate T-cell responses. frontiersin.org
Currently, there is a lack of direct evidence from the provided search results to suggest that dihydrodiol ibrutinib has a significant role in specific disease contexts beyond its contribution as a metabolite of a BTK inhibitor. The primary focus of existing research has been on its formation, pharmacokinetics, and its reduced potency against BTK compared to the parent compound. nih.govdrugbank.comnih.govmedchemexpress.com
Future research should investigate the potential for dihydrodiol ibrutinib to interact with other kinases or signaling pathways that may be relevant in the context of B-cell malignancies or other diseases. In vitro screening assays could be employed to assess the binding affinity of dihydrodiol ibrutinib to a panel of kinases and other potential targets. If any significant interactions are identified, further studies in relevant cell-based and preclinical models would be warranted to explore the functional consequences of these interactions. Unraveling any unique biological activities of dihydrodiol ibrutinib could provide a more complete understanding of ibrutinib's mechanism of action and could potentially inform the development of future therapies with improved efficacy and safety profiles.
Q & A
Q. What analytical methodologies are recommended for identifying and quantifying Dihydrodiol Ibrutinib in pharmacokinetic studies?
A validated high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed, as described in clinical monitoring protocols. This approach enables simultaneous detection of Ibrutinib and its metabolite Dihydrodiol Ibrutinib in plasma, with sensitivity thresholds below 1 ng/mL. Key parameters include chromatographic separation using reversed-phase columns and optimization of ionization conditions to distinguish structural isomers .
Q. How does the hydroxylation of Ibrutinib to Dihydrodiol Ibrutinib influence its pharmacological activity?
Structural analysis (e.g., NMR and X-ray crystallography) reveals that the addition of a hydroxyl group in Dihydrodiol Ibrutinib alters its binding affinity to Bruton’s tyrosine kinase (BTK). Comparative IC50 assays in BTK-positive cell lines are critical to quantify this change, with attention to enzyme kinetics and competitive inhibition assays .
Q. What in vitro models are suitable for studying the metabolic conversion of Ibrutinib to Dihydrodiol Ibrutinib?
Human liver microsome (HLM) assays or cytochrome P450 (CYP) recombinant enzymes (e.g., CYP3A4) are standard. Researchers should validate metabolic stability using time- and concentration-dependent incubations, with LC-MS/MS quantification. Include controls for enzyme activity and co-factor dependencies (e.g., NADPH) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity profiles of Dihydrodiol Ibrutinib across preclinical studies?
Contradictions often arise from variability in experimental conditions (e.g., cell line selection, assay endpoints). A systematic review of methodology is advised:
Q. What experimental designs are optimal for evaluating Dihydrodiol Ibrutinib’s role in overcoming Ibrutinib resistance?
Employ longitudinal studies in patient-derived xenograft (PDX) models with sequential dosing of Ibrutinib and Dihydrodiol Ibrutinib. Key steps include:
Q. How can in silico modeling improve the prediction of Dihydrodiol Ibrutinib’s off-target effects?
Molecular dynamics simulations paired with chemoproteomic profiling (e.g., affinity-based protein profiling) identify potential off-target interactions. Validate predictions using kinase selectivity panels and RNA sequencing to detect pathway dysregulation in primary cells. Address false positives by cross-referencing with databases like ChEMBL .
Methodological Best Practices
- Data Reporting : Adhere to IMRAD structure (Introduction, Methods, Results, Discussion) with clear segregation of primary data (main text) and supplementary validation (e.g., dose-response curves, raw spectral data) .
- Ethical Compliance : For clinical samples, ensure Institutional Review Board (IRB) approval and anonymize participant data. Document consent protocols for plasma/urine collection .
- Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and mitigate bias in data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
